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Compound of Interest

Compound Name: d-Camphoric acid

Cat. No.: B196137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure

analysis of d-Camphoric acid, a vital chiral building block in pharmaceutical and materials

science. This document details the experimental protocols for crystal growth and structure

determination, presents key crystallographic data in a clear, tabular format, and visualizes the

experimental workflow.

Introduction
d-Camphoric acid, with the systematic IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-

dicarboxylic acid, is a naturally occurring chiral dicarboxylic acid. Its rigid, stereochemically

defined structure makes it an invaluable tool for the synthesis of chiral materials, including

metal-organic frameworks (MOFs), and as a resolving agent for racemic mixtures. A thorough

understanding of its three-dimensional structure through single-crystal X-ray diffraction is

fundamental to leveraging its properties in rational drug design and the engineering of novel

crystalline materials.

Experimental Protocols
The determination of the crystal structure of d-Camphoric acid involves two primary stages:

the growth of high-quality single crystals and the analysis of these crystals using single-crystal

X-ray diffraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b196137?utm_src=pdf-interest
https://www.benchchem.com/product/b196137?utm_src=pdf-body
https://www.benchchem.com/product/b196137?utm_src=pdf-body
https://www.benchchem.com/product/b196137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single Crystal Growth of d-Camphoric Acid
High-quality single crystals of d-Camphoric acid suitable for X-ray diffraction can be grown

from an aqueous solution by slow evaporation.

Materials and Equipment:

d-Camphoric acid (purity >99%)

Deionized water

Glass beaker

Hot plate with magnetic stirrer

Crystallization dish

Filter paper

Procedure:

A saturated solution of d-Camphoric acid is prepared by dissolving the solid in deionized

water at a slightly elevated temperature (approximately 40-50 °C) with continuous stirring

until no more solute dissolves.

The warm, saturated solution is filtered to remove any insoluble impurities.

The clear filtrate is transferred to a clean crystallization dish.

The dish is covered with a piece of filter paper, secured with a rubber band, to allow for slow

evaporation of the solvent at room temperature.

The crystallization dish is left undisturbed in a vibration-free environment.

Colorless, prismatic single crystals typically form over a period of several days.

Single-Crystal X-ray Diffraction Analysis
The crystal structure of d-Camphoric acid was determined by single-crystal X-ray diffraction.
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Instrumentation and Software:

Diffractometer: A Bruker-Nonius CAD4 four-circle diffractometer was utilized for data

collection.

Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used.

Structure Solution and Refinement Software: The structure was solved by direct methods

using the SHELXS97 program and refined by full-matrix least-squares on F² using

SHELXL97.

Data Collection and Refinement Parameters:

Temperature: Data was collected at 293(2) K.

Crystal Size: A crystal with dimensions of 0.40 x 0.35 x 0.30 mm was selected for the

experiment.

Data Collection Method: ω-2θ scans were employed.

Absorption Correction: An empirical absorption correction was applied.

Hydrogen Atoms: Hydrogen atoms attached to carbon were placed in geometrically

calculated positions and refined using a riding model. The hydroxyl hydrogen atoms were

located in a difference Fourier map and refined with distance restraints.

Crystallographic Data for d-Camphoric Acid
The crystallographic data for d-Camphoric acid (CCDC Deposition Number: 205190) is

summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₁₀H₁₆O₄

Formula weight 200.23

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁

Unit cell dimensions
a = 7.468(2) Å, α = 90°b = 7.689(2) Å, β =

94.43(3)°c = 9.245(2) Å, γ = 90°

Volume 529.0(2) Å³

Z 2

Density (calculated) 1.256 Mg/m³

Absorption coefficient 0.096 mm⁻¹

F(000) 216

Crystal size 0.40 x 0.35 x 0.30 mm

θ range for data collection 2.73 to 27.50°

Index ranges -9 ≤ h ≤ 9, -10 ≤ k ≤ 9, -12 ≤ l ≤ 11

Reflections collected 2639

Independent reflections 2403 [R(int) = 0.0216]

Completeness to θ = 27.50° 99.8 %

Absorption correction Empirical

Max. and min. transmission 0.9717 and 0.9624

Refinement method Full-matrix least-squares on F²

Data / restraints / params 2403 / 1 / 128

Goodness-of-fit on F² 1.053
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Final R indices [I>2σ(I)] R1 = 0.0381, wR2 = 0.0988

R indices (all data) R1 = 0.0435, wR2 = 0.1039

Absolute structure param -0.1(10)

Largest diff. peak/hole 0.213 and -0.180 e.Å⁻³

Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

O(1)-C(8) 1.315(2)

O(2)-C(8) 1.211(2)

O(3)-C(9) 1.311(2)

O(4)-C(9) 1.216(2)

C(1)-C(2) 1.551(2)

C(1)-C(5) 1.545(2)

C(1)-C(7) 1.543(2)

C(1)-C(9) 1.520(2)

C(2)-C(3) 1.526(2)

C(3)-C(4) 1.527(2)

C(4)-C(5) 1.542(2)

C(4)-C(8) 1.509(2)

C(5)-C(6) 1.536(3)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°)

O(2)-C(8)-O(1) 122.9(2)

O(2)-C(8)-C(4) 122.1(2)

O(1)-C(8)-C(4) 115.0(2)

O(4)-C(9)-O(3) 123.0(2)

O(4)-C(9)-C(1) 121.2(2)

O(3)-C(9)-C(1) 115.8(2)

C(9)-C(1)-C(5) 111.4(2)

C(9)-C(1)-C(7) 109.8(2)

C(5)-C(1)-C(7) 113.1(2)

C(9)-C(1)-C(2) 102.5(1)

C(5)-C(1)-C(2) 103.2(1)

C(7)-C(1)-C(2) 116.1(2)

C(3)-C(2)-C(1) 105.7(2)

C(2)-C(3)-C(4) 105.8(2)

C(8)-C(4)-C(3) 114.3(2)

C(8)-C(4)-C(5) 112.5(2)

C(3)-C(4)-C(5) 102.6(1)

C(6)-C(5)-C(4) 116.2(2)

C(6)-C(5)-C(1) 114.7(2)

C(4)-C(5)-C(1) 102.7(1)

Experimental Workflow Visualization
The following diagram illustrates the key stages in the crystal structure analysis of d-
Camphoric acid.
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Experimental workflow for the crystal structure analysis of d-Camphoric acid.
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Conclusion
This guide has provided a detailed account of the crystal structure analysis of d-Camphoric
acid. The presented crystallographic data offers a precise three-dimensional model of the

molecule, which is essential for its application in stereoselective synthesis and the design of

chiral functional materials. The experimental protocols outlined herein serve as a practical

reference for researchers in the fields of crystallography, medicinal chemistry, and materials

science.

To cite this document: BenchChem. [Crystal Structure of d-Camphoric Acid: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b196137#crystal-structure-analysis-of-d-camphoric-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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